N-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide
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Overview
Description
N-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide is a complex organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide typically involves the condensation of 3-fluorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to yield the thiazolidinone ring. Finally, the thiazolidinone is reacted with benzenesulfonyl chloride to produce the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity. Scale-up processes would also need to consider factors like cost, safety, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: The major product is the corresponding sulfone.
Reduction: The major product is the hydroxyl derivative.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
N-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Medicine: Investigated for potential anticancer activity.
Mechanism of Action
The mechanism of action of N-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide involves its interaction with various molecular targets. The thiazolidinone ring can interact with enzymes and proteins, inhibiting their activity. The fluorobenzylidene moiety can enhance the compound’s binding affinity to specific targets, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[(5Z)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl-β-alanine
- N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl-2-nitrobenzohydrazide
Uniqueness
N-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the fluorine atom and the benzenesulfonamide group can enhance its stability and binding affinity to molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C16H11FN2O3S3 |
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Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-[(5Z)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C16H11FN2O3S3/c17-12-6-4-5-11(9-12)10-14-15(20)19(16(23)24-14)18-25(21,22)13-7-2-1-3-8-13/h1-10,18H/b14-10- |
InChI Key |
GAWDOOBLXBOOGU-UVTDQMKNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN2C(=O)/C(=C/C3=CC(=CC=C3)F)/SC2=S |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN2C(=O)C(=CC3=CC(=CC=C3)F)SC2=S |
Origin of Product |
United States |
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